molecular formula C22H22N6O2S B2820743 6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021055-39-9

6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2820743
CAS No.: 1021055-39-9
M. Wt: 434.52
InChI Key: ONHTVYXMCHQKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine derivative characterized by a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methyl group at position 3 and a piperazine moiety at position 4. This compound belongs to a broader class of triazolopyridazines, which are frequently explored for their bioactivity, including kinase inhibition, bromodomain targeting, and receptor modulation .

Properties

IUPAC Name

3-methyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-17-23-24-21-11-12-22(25-28(17)21)26-13-15-27(16-14-26)31(29,30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHTVYXMCHQKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s suggested that similar compounds may bind to their targets, inhibiting their function. This interaction could lead to changes in cellular processes, potentially contributing to the compound’s effects.

Biochemical Pathways

Similar compounds have been found to affect various cellular processes, potentially through the inhibition of certain kinases. These kinases are involved in numerous biochemical pathways, and their inhibition could have downstream effects on cellular function.

Result of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines. This suggests that this compound could potentially have similar effects.

Biological Activity

6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a biphenyl sulfonyl group linked through a piperazine ring to a triazolopyridazine moiety. Its unique structure suggests significant interactions with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C22H22N6O2S
  • Molecular Weight : 434.5 g/mol
  • CAS Number : 1021055-39-9

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several enzymes, particularly c-Met kinase. This enzyme is crucial for cell growth and differentiation; thus, inhibiting its activity can impede cancer cell proliferation and survival pathways .

Cellular Effects

In vitro studies have demonstrated that this compound can modulate various cellular processes:

  • Cell Proliferation : It has been shown to reduce the proliferation of cancer cell lines by inducing apoptosis and affecting cell cycle regulation.
  • Signaling Pathways : The compound alters key signaling pathways involved in tumor growth and metastasis, notably by disrupting the downstream signaling of c-Met kinase.

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : In a study involving pancreatic cancer cell lines (MiaPaCa2 and PANC-1), treatment with this compound resulted in significant growth inhibition. The mechanism was linked to the suppression of the c-Met signaling pathway, indicating its potential as an anticancer agent .
  • Antibacterial Properties : Preliminary investigations suggest that the compound may also exhibit antibacterial activity against various pathogens. This aspect is currently under exploration to elucidate its full therapeutic potential .

The mechanism by which this compound exerts its effects involves:

  • Binding to c-Met Kinase : The compound binds to the active site of c-Met kinase, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways that promote cell survival and proliferation.
  • Gene Expression Modulation : It influences gene expression profiles related to apoptosis and cell cycle progression, contributing to its anticancer effects.

Stability and Temporal Effects

Studies assessing the stability of this compound indicate that it maintains its biological activity over extended periods under various laboratory conditions. This stability is crucial for its potential application in therapeutic settings where prolonged efficacy is desired .

Research Applications

The compound's unique structural features and biological activities open avenues for various research applications:

  • Medicinal Chemistry : As a lead compound in drug development targeting cancers and bacterial infections.
  • Biological Studies : Used to investigate binding affinities and mechanisms with different enzymes and receptors.

Comparison with Similar Compounds

Key Observations :

  • The biphenyl sulfonyl group in the target compound distinguishes it from analogs with simpler aryl sulfonyl groups (e.g., fluorophenyl in or thiophene in ).
  • AZD5153 demonstrates the impact of bivalent binding motifs (linking triazolopyridazine to a second pharmacophore), resulting in enhanced BRD4 inhibition. The target compound lacks this feature but shares the triazolopyridazine core critical for bromodomain engagement.
  • The dual-acting 5-HT receptor ligand in highlights the versatility of biphenyl-piperazine derivatives, though its core structure (triazolo[4,3-a]pyridinone) differs from the target’s triazolo[4,3-b]pyridazine scaffold.

Bromodomain Inhibition

Compounds like AZD5153 and derivatives in exhibit potent BRD4 bromodomain inhibition. However, the biphenyl sulfonyl group may confer distinct binding kinetics compared to smaller sulfonyl substituents.

Receptor Modulation

The biphenyl-piperazine moiety is a recurring motif in receptor-targeted agents. For example, the 5-HT1A/5-HT7 ligand in shares a biphenyl-piperazine structure but differs in core heterocycle. This implies that the target compound’s triazolopyridazine core may redirect activity toward kinase or epigenetic targets rather than serotonin receptors.

Antimicrobial Activity

Triazolopyridazines with substituted phenyl groups (e.g., 3-substitutedphenyl-6-substitutedphenyl derivatives in ) exhibit antifungal and antibacterial activities. The target compound’s methyl and biphenyl sulfonyl groups may similarly influence microbial target engagement, though this remains speculative without direct data.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with high purity?

Methodological Answer: The synthesis typically involves sequential coupling of the triazolo-pyridazine core with sulfonylated piperazine derivatives. Key steps include:

  • Sulfonylation : Reacting piperazine with [1,1'-biphenyl]-4-sulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C).
  • Nucleophilic substitution : Coupling the sulfonylated piperazine to the triazolo-pyridazine scaffold using a base like K₂CO₃ in refluxing acetonitrile.
  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization from ethanol achieves >95% purity. Optimized flow rates (60 mL/min) and stoichiometric ratios (1:1.2 for core:sulfonyl reagent) reduce side products .

Q. Q2: How can researchers validate the structural integrity of this compound during synthesis?

Methodological Answer: Use a combination of:

  • Single-crystal X-ray diffraction (as demonstrated for structurally similar triazolo-pyridazines in ) to resolve bond angles and confirm stereochemistry.
  • NMR spectroscopy : Compare ¹H/¹³C NMR shifts with predicted values (e.g., δ 8.2–8.5 ppm for biphenyl protons, δ 3.1–3.5 ppm for piperazine CH₂ groups).
  • High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (calculated for C₂₄H₂₂N₆O₂S: [M+H]⁺ = 483.1564) .

Q. Q3: What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

  • Kinase inhibition screening : Use ADP-Glo™ assays against kinase panels (e.g., p38 MAPK, TAK1), as triazolo-pyridazine analogs show kinase-modulating activity .
  • Antiviral assays : Test in vitro against RNA viruses (e.g., SARS-CoV-2) via plaque reduction assays, given structural similarities to compounds with reported antiviral activity .
  • Cytotoxicity profiling : Employ MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .

Advanced Research Questions

Q. Q4: How do substituent variations on the piperazine or biphenyl groups affect target selectivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

Substituent Biological Impact Reference
4-Chlorophenyl Enhanced kinase inhibition (TAK1 IC₅₀ = 12 nM)
Morpholine Improved solubility but reduced antiviral potency
3-Methylpyrazole Increased selectivity for serotonin receptors

Q. Approach :

  • Synthesize analogs via parallel combinatorial chemistry.
  • Use molecular docking (AutoDock Vina) to predict binding to kinase ATP pockets or viral proteases .

Q. Q5: How can computational models resolve contradictions in reported biological activities?

Methodological Answer: Discrepancies (e.g., antiviral vs. kinase inhibition) may arise from assay conditions or off-target effects. Mitigation strategies:

Orthogonal assays : Confirm antiviral activity via RT-qPCR (viral RNA quantification) alongside kinase profiling.

Proteome-wide profiling : Use thermal shift assays (TSA) to identify unintended protein targets.

Molecular dynamics simulations : Compare binding modes in SARS-CoV-2 Mpro vs. human kinases to clarify selectivity .

Q. Q6: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use 10% DMSO + 20% PEG-400 in saline for IP/IV administration.
  • Salt formation : Synthesize hydrochloride salts (e.g., dihydrochloride analogs in ) to enhance aqueous solubility.
  • Prodrug design : Introduce acetylated or phosphorylated groups on the piperazine nitrogen for slow hydrolysis in plasma .

Q. Q7: How can researchers address stability issues during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonyl group.
  • Light-sensitive packaging : Use amber vials to avoid photodegradation of the triazolo ring.
  • Stability-indicating HPLC : Monitor degradation products with a C18 column (gradient: 0.1% TFA in H₂O:ACN) .

Q. Q8: What analytical techniques are critical for quantifying metabolic byproducts?

Methodological Answer:

  • LC-MS/MS : Use a Q-TOF mass spectrometer in MRM mode to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways in hepatocyte incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.